![molecular formula C6H9NO5 B15124680 6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d][1,3]oxazol-2(3H)-one](/img/structure/B15124680.png)
6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d][1,3]oxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aS,5R,6R,6aR)-6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazol-2(5H)-one is a complex organic compound with a unique structure that includes a tetrahydrofuran ring fused to an oxazolone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,5R,6R,6aR)-6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazol-2(5H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor under acidic or basic conditions to form the tetrahydrofuran ring, followed by the introduction of the oxazolone moiety through a series of condensation reactions. The reaction conditions often require careful control of temperature, pH, and solvent to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(3aS,5R,6R,6aR)-6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3aS,5R,6R,6aR)-6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazol-2(5H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, (3aS,5R,6R,6aR)-6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazol-2(5H)-one could be investigated for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings. Its unique chemical properties can be exploited to create materials with desirable characteristics, such as enhanced durability and resistance to environmental factors.
Mécanisme D'action
The mechanism by which (3aS,5R,6R,6aR)-6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazol-2(5H)-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but they often include key signaling molecules and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3aS,5R,6R,6aR)-6-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-one: Similar structure but lacks the oxazolone ring.
(3aS,5R,6R,6aR)-6-Hydroxy-5-(hydroxymethyl)tetrahydrooxazole-2-one: Similar structure but lacks the tetrahydrofuran ring.
Uniqueness
The uniqueness of (3aS,5R,6R,6aR)-6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d]oxazol-2(5H)-one lies in its fused ring system, which imparts distinct chemical and physical properties. This structural feature allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C6H9NO5 |
|---|---|
Poids moléculaire |
175.14 g/mol |
Nom IUPAC |
6-hydroxy-5-(hydroxymethyl)-3a,5,6,6a-tetrahydro-3H-furo[2,3-d][1,3]oxazol-2-one |
InChI |
InChI=1S/C6H9NO5/c8-1-2-3(9)4-5(11-2)7-6(10)12-4/h2-5,8-9H,1H2,(H,7,10) |
Clé InChI |
JHLJBMKXTOOGCW-UHFFFAOYSA-N |
SMILES canonique |
C(C1C(C2C(O1)NC(=O)O2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


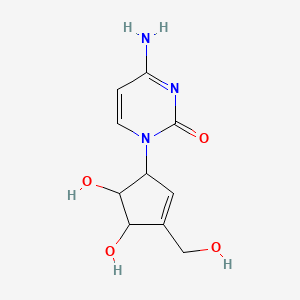
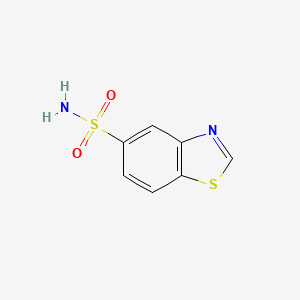

![10-[3-(Dansylamido)propyl]-1,4,7-trithia-10-azacyclododecane](/img/structure/B15124612.png)

![(6R-trans)-7-(Benzoylamino)-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B15124627.png)
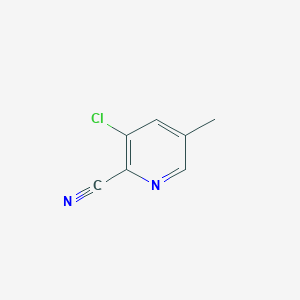


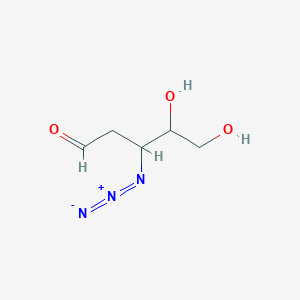
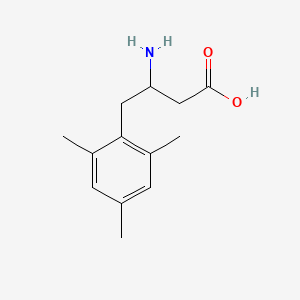
![N-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexyl]-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B15124676.png)
![3-Cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile;2,3-dibenzoyloxybutanedioic acid](/img/structure/B15124677.png)
![8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione](/img/structure/B15124687.png)
